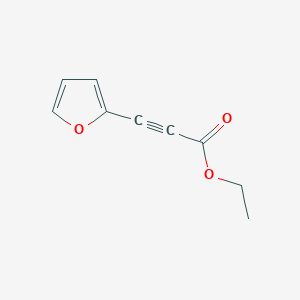

Ethyl 3-(furan-2-yl)prop-2-ynoate

Description

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

ethyl 3-(furan-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H8O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3 |

InChI Key |

GROILLJHMYKJJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CO1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl 3 Furan 2 Yl Prop 2 Ynoate

Molecular Electron Density Theory (MEDT) Studies

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study organic reaction mechanisms. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is primarily responsible for molecular reactivity. Within MEDT, the analysis of the electron density distribution at the ground state and along the reaction pathway provides profound insights into the nature of chemical reactions.

For reactions involving furan (B31954) derivatives, MEDT helps to rationalize reactivity and selectivity. The theory analyzes conceptual DFT reactivity indices and employs topological analysis of the electron localization function (ELF) to understand bonding changes. For a molecule like Ethyl 3-(furan-2-yl)prop-2-ynoate, the furan ring can act as a nucleophilic diene in cycloaddition reactions. MEDT studies on similar systems analyze the global and local electrophilicity and nucleophilicity to predict the flow of electron density and the feasibility of a reaction. For instance, in Diels-Alder reactions, the furan ring's aromaticity makes it less reactive than non-aromatic dienes; however, its reactivity can be enhanced by substituents that modify its electronic properties.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method for investigating the potential energy surface of a reaction, allowing for the mapping of complete reaction pathways. DFT calculations are used to locate and characterize stationary points, including reactants, products, intermediates, and, crucially, transition states. This provides detailed mechanistic information, such as whether a reaction is concerted (one step) or stepwise (multi-step).

In studies of related furan compounds, DFT calculations have been instrumental in elucidating complex reaction mechanisms. For example, in the [8+2] cycloaddition reactions of dienylfurans with activated alkynes like dimethyl acetylenedicarboxylate (DMAD), DFT calculations revealed a stepwise mechanism. pku.edu.cn These calculations showed that the reaction begins with the formation of a diradical or zwitterionic intermediate, followed by a ring-closure step. pku.edu.cn Similarly, for reactions of 3-(furan-2-yl)propenoic acids with arenes, DFT studies identified the O,C-diprotonated forms of the furan derivatives as the reactive electrophilic species. nih.gov For this compound, DFT could similarly be employed to model its reactions, such as cycloadditions or nucleophilic additions, predicting activation energies and the geometries of all relevant structures along the reaction coordinate.

| Reaction Type | Computational Finding | Implication for Mechanism |

| [8+2] Cycloaddition of Dienylfurans | Stepwise path via diradical intermediate is favored. pku.edu.cn | Suggests a non-concerted pathway. |

| Hydroarylation of 3-(furan-2-yl)propenoic acid | O,C-diprotonated species are the active electrophiles. nih.gov | Highlights the role of acid catalysis in activating the furan derivative. |

| [4+2] Cycloaddition of Furan | Formation of endo/exo products with distinct activation barriers. wikipedia.org | Explains observed stereoselectivity under different conditions. |

Identification and Characterization of Reaction Intermediates (e.g., Zwitterionic Adducts, Carbocations)

The identification of transient intermediates is fundamental to understanding a reaction mechanism. While often too short-lived to be observed experimentally, these species can be located and characterized computationally. Zwitterionic intermediates, which contain both a positive and a negative formal charge, and carbocations are common in reactions involving polar reactants.

Analysis of Electron Density Transfer and Molecular Orbital Interactions

Understanding how electrons are redistributed during a reaction is key to explaining chemical reactivity and selectivity. This is often analyzed through two complementary lenses: electron density transfer and frontier molecular orbital (FMO) theory. FMO theory examines the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A smaller HOMO-LUMO energy gap generally corresponds to a more favorable interaction and a faster reaction.

For furan derivatives, the furan ring typically serves as the electron donor (nucleophile). DFT calculations on furan and related catalysts show that furan's negative chemical potential indicates its tendency to donate electrons. mdpi.com The analysis of HOMO-LUMO orbitals reveals the primary sites of interaction. In a potential Diels-Alder reaction involving this compound, the furan moiety would act as the diene (HOMO) and a dienophile would serve as the LUMO provider. The electron-withdrawing propynoate group would influence the energy levels of the furan's frontier orbitals, modulating its reactivity compared to unsubstituted furan. rsc.org

| Parameter | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy indicates stronger nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests a more facile reaction. mdpi.comnih.gov |

| Electron Density Transfer | Net transfer of electrons from nucleophile to electrophile at the transition state. | Quantifies the polar nature of the reaction. |

Kinetic and Thermodynamic Control in Reaction Mechanisms

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. jackwestin.com Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest, i.e., via the lowest activation energy barrier. youtube.com Under thermodynamic control (at higher temperatures and longer reaction times, allowing for equilibrium), the major product is the most stable one, regardless of the energy of the pathway to form it. wikipedia.orgmasterorganicchemistry.com

This concept is highly relevant to the chemistry of furans, particularly in Diels-Alder reactions. The cycloaddition of furan with maleic anhydride can produce both endo and exo isomers. At room temperature, the reaction is under kinetic control and preferentially forms the less stable endo product because the transition state leading to it is lower in energy. wikipedia.org However, at higher temperatures, the reaction becomes reversible, and the more stable exo product predominates, demonstrating thermodynamic control. wikipedia.org Similarly, in the synthesis of substituted furans and pyrazoles from a common ketoacetylene intermediate, reaction conditions can be tuned to favor either the kinetically controlled pyrazole (B372694) or the thermodynamically controlled furan. nih.gov For reactions involving this compound, understanding the relative stabilities of potential products and the activation energies of the pathways leading to them would be crucial for predicting and controlling the reaction outcome.

Spectroscopic and Structural Elucidation Techniques for Ethyl 3 Furan 2 Yl Prop 2 Ynoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of Ethyl 3-(furan-2-yl)prop-2-ynoate. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and data from closely related furan (B31954) derivatives. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the furan ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. The protons on the furan ring are in a unique chemical environment and exhibit characteristic shifts and coupling patterns.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Protons | |||

| H-5' | ~7.60 | dd | Furan ring |

| H-3' | ~7.20 | dd | Furan ring |

| H-4' | ~6.50 | dd | Furan ring |

| -OCH₂CH₃ | ~4.25 | q | Ethyl ester |

| -OCH₂CH₃ | ~1.30 | t | Ethyl ester |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbons | |||

| C=O | ~153 | Ester carbonyl | |

| C-2' | ~146 | Furan ring | |

| C-5' | ~149 | Furan ring | |

| C-3' | ~122 | Furan ring | |

| C-4' | ~113 | Furan ring | |

| C-3 | ~85 | Alkyne | |

| C-2 | ~78 | Alkyne | |

| -OCH₂CH₃ | ~62 | Ethyl ester | |

| -OCH₂CH₃ | ~14 | Ethyl ester |

Note: Predicted values are based on typical ranges for these functional groups and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, respectively.

The conformation of molecules containing furan rings can be studied using advanced NMR techniques and computational methods like Density Functional Theory (DFT). nih.gov For this compound, the primary conformational flexibility lies in the rotation around the single bond connecting the furan ring to the alkyne moiety. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlation data to determine the preferred spatial orientation of the furan ring relative to the rest of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne, ester, and furan moieties. isaac-scientific.comdocbrown.info

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C≡C stretch | ~2240 | Alkyne |

| C=O stretch | ~1715 | Ester |

| C-O stretch | ~1250-1300 | Ester |

| Furan ring C=C stretch | ~1500-1600 | Aromatic Ring |

| Furan C-H stretch | >3100 | Aromatic C-H |

| Aliphatic C-H stretch | ~2980 | Ethyl group |

Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the molecular environment.

Mass Spectrometry (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): For this compound (C₉H₈O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The expected monoisotopic mass is approximately 164.0473 g/mol . nih.gov

Electron Ionization Mass Spectrometry (EI-MS): Under EI-MS conditions, the molecule is expected to fragment in a predictable manner. Likely fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of a carbonyl group (CO). The furan ring itself can also undergo characteristic fragmentation. Analysis of the fragmentation pattern provides valuable structural information. nist.gov

Chromatographic Methods for Purity and Separation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity. youtube.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A non-polar mobile phase, typically a mixture of hexanes and ethyl acetate, is commonly used with a silica (B1680970) gel stationary phase. The compound's retention factor (Rf) value is indicative of its polarity.

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. biotage.comobrnutafaza.hr A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a solvent system (mobile phase) optimized via TLC. The different components of the mixture travel down the column at different rates based on their polarity, allowing for the separation and isolation of the pure this compound.

Applications in Organic Synthesis and Materials Science

Building Blocks for Heterocyclic Scaffolds

Ethyl 3-(furan-2-yl)prop-2-ynoate serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds. Its activated alkyne component readily participates in cycloaddition reactions, a fundamental strategy for forming new ring systems. evitachem.com

One notable application is in the creation of pyrazole (B372694) derivatives. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are typically synthesized by reacting a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com this compound can be transformed into a suitable 1,3-dicarbonyl precursor, facilitating the construction of the pyrazole ring. The Knorr pyrazole synthesis, a classic method, involves the reaction of a hydrazine with a β-keto-ester. youtube.com The versatility of this approach allows for the introduction of various substituents onto the pyrazole core, leading to a diverse library of compounds.

Furthermore, the furan (B31954) moiety itself can be a precursor to other heterocyclic systems. For instance, pyrano[2,3-c]pyrazoles have been synthesized using furan-containing starting materials. nih.govnih.gov These fused heterocyclic systems are of interest due to their potential biological activities. The synthesis often involves multi-component reactions, which are efficient methods for building molecular complexity in a single step. nih.gov

The reactivity of the alkyne in this compound also allows for its use in [3+2] cycloaddition reactions to form various five-membered heterocycles. organic-chemistry.org This highlights the compound's role as a versatile building block, providing access to a wide range of heterocyclic scaffolds that are central to medicinal chemistry and drug discovery. ontosight.ai

Precursors for Polymeric Materials Development

The furan component of this compound makes it a candidate for the development of bio-based polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. rsc.org The polymerization of furan derivatives can, however, be sensitive to reaction conditions, with the potential for furan ring opening. nih.gov

Research into the enzymatic polymerization of furan-based monomers has shown promise in producing polyesters with controlled molecular weights. rsc.org While direct polymerization of this compound is not extensively documented, its derivatives could potentially be used in such processes. The presence of the ester and alkyne functionalities offers sites for various polymerization techniques. For instance, the ester group could be involved in transesterification polymerization, while the alkyne could participate in addition polymerization or be functionalized to introduce polymerizable groups.

The development of polymers from renewable resources like furan derivatives is a key area of research aimed at creating more environmentally friendly materials. nih.govpatsnap.com this compound, with its furan core, represents a potential contributor to this field, although further research is needed to fully explore its capabilities as a polymeric precursor.

Role in the Synthesis of Complex Organic Molecules

This compound is a valuable tool in the synthesis of complex organic molecules due to the reactivity of its functional groups. The alkyne can undergo a variety of transformations, including reduction to alkenes or alkanes, and addition reactions to introduce new functionalities. evitachem.com The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives through nucleophilic substitution. evitachem.com

A significant application lies in its use in carbon-carbon bond-forming reactions. For example, it can be a substrate in Michael additions, a key reaction in the formation of larger molecules. mdpi.com This reactivity allows for the construction of intricate carbon skeletons, which is a fundamental aspect of total synthesis.

The furan ring itself is a versatile synthetic intermediate. It can participate in Diels-Alder reactions, acting as a diene, to form bicyclic structures. Furthermore, the furan ring can be oxidatively cleaved to generate dicarbonyl compounds, providing another pathway for building molecular complexity. mdpi.com The combination of the reactive alkyne and the versatile furan ring makes this compound a powerful building block for synthesizing a wide array of complex organic structures.

Exploration in New Materials Design

The unique combination of a furan ring and a conjugated alkyne system in this compound makes it an intriguing candidate for the design of new materials with specific electronic and optical properties. The extended π-system of the molecule suggests potential applications in organic electronics.

Furan-containing polymers and oligomers have been investigated for their semiconducting properties. The ability to tune the electronic characteristics of these materials by modifying the substituents on the furan ring or by extending the conjugation length makes them attractive for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

While specific studies on materials derived directly from the polymerization of this compound are not abundant, the compound serves as a model for understanding the structure-property relationships in furan-alkyne systems. The reactivity of the alkyne allows for its incorporation into larger conjugated structures through cross-coupling reactions, such as the Sonogashira coupling. This provides a pathway to synthesize well-defined oligomers and polymers with tailored electronic properties. The exploration of such materials is an active area of research with the potential to lead to new technologies in flexible electronics and optoelectronics.

Investigation of Biological Relevance of Derived Compounds (e.g., antimicrobial activity)

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it have shown significant biological activity. In particular, furan and pyrazole derivatives have been extensively studied for their potential as therapeutic agents. mdpi.comemanresearch.org

Research has demonstrated that compounds synthesized from furan-containing precursors can exhibit antimicrobial properties. mdpi.comresearchgate.netnih.gov For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good activity against the yeast-like fungus Candida albicans and have also been found to suppress the growth of bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.netnih.gov These findings highlight the potential of using this compound as a starting point for the development of new antimicrobial drugs. mdpi.comnih.gov

The general class of heterocyclic compounds is a rich source of biologically active molecules. emanresearch.org The ability to synthesize a diverse range of heterocycles, including pyrazoles and other fused systems, from this compound provides a platform for discovering new compounds with potential applications in medicine. nih.govnih.govontosight.ai The investigation of the biological relevance of these derived compounds is an ongoing effort in the field of medicinal chemistry.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Transformations

The transformation of ethyl 3-(furan-2-yl)prop-2-ynoate into more complex molecules is a cornerstone of its utility. Future research will likely focus on the development of innovative catalytic systems to enhance the efficiency, selectivity, and scope of these transformations. A primary area of interest will be the design of catalysts that can selectively activate the alkyne or furan (B31954) moiety, allowing for controlled and predictable reaction outcomes.

| Catalyst Type | Potential Transformation | Research Focus |

| Transition Metal Catalysts (e.g., Pd, Ru, Au) | Cycloadditions, cross-coupling reactions, hydrofunctionalizations | Ligand design for enhanced selectivity, lower catalyst loading, and milder reaction conditions. |

| Organocatalysts | Asymmetric synthesis, cascade reactions | Development of chiral catalysts for enantioselective transformations. |

| Biocatalysts (Enzymes) | Green oxidation and reduction reactions | Enzyme screening and engineering for specific transformations of the furan ring or the propiolate group. |

Exploration of Sustainable Synthesis Routes

In an era of increasing environmental consciousness, the development of sustainable methods for the synthesis of this compound is paramount. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the exploration of greener alternatives.

Key areas for investigation include:

Renewable Feedstocks: Investigating the use of biomass-derived furfural as a starting material.

Green Solvents: Replacing conventional organic solvents with more environmentally benign options such as water, supercritical fluids, or deep eutectic solvents. researchgate.net

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures.

Advanced Mechanistic Elucidations for Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, several complex reactions, such as cycloadditions and rearrangements, warrant deeper mechanistic investigation.

Future research in this area will likely involve a combination of experimental and computational techniques:

In-situ Spectroscopic Studies: Techniques like NMR and IR spectroscopy can provide real-time information about reaction intermediates and transition states.

Kinetic Isotope Effect Studies: These experiments can help to elucidate the rate-determining steps of a reaction.

Computational Modeling (DFT): Density Functional Theory calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies. nih.govmdpi.comnih.govnih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The unique combination of a furan ring and an activated alkyne makes this compound an ideal candidate for the development of novel MCRs.

| Multicomponent Reaction Type | Potential Products |

| A³ Coupling (Aldehyde-Alkyne-Amine) | Substituted propargylamines |

| Ugi Reaction | Peptidomimetics and complex heterocyclic scaffolds |

| Passerini Reaction | α-Acyloxy carboxamides |

Targeted Synthesis of Specific Analogues for Structure-Reactivity Studies

The systematic synthesis and evaluation of analogues of this compound can provide invaluable information about structure-reactivity relationships. By modifying the substituents on the furan ring or the ester group, researchers can fine-tune the electronic and steric properties of the molecule and observe the resulting effects on its reactivity.

| Analogue Type | Research Goal |

| Substituted Furans | Investigate the influence of electron-donating and electron-withdrawing groups on the reactivity of the furan and alkyne moieties. |

| Varied Ester Groups | Study the effect of the ester's steric bulk and electronic nature on reaction rates and selectivities. |

| Isotopically Labeled Compounds | Facilitate mechanistic studies through techniques like NMR spectroscopy and mass spectrometry. |

The exploration of these future research directions will undoubtedly lead to a more comprehensive understanding of the chemistry of this compound and pave the way for its application in the synthesis of novel and valuable organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.